Tert-butyl 2-methyl-4-(3-methylthiophene-2-carbonyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 2-methyl-4-(3-methylthiophene-2-carbonyl)piperazine-1-carboxylate: is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-methyl-4-(3-methylthiophene-2-carbonyl)piperazine-1-carboxylate typically involves multiple steps, starting with the formation of the piperazine core. One common synthetic route includes the reaction of 2-methylpiperazine with 3-methylthiophene-2-carbonyl chloride in the presence of a base, followed by esterification with tert-butyl alcohol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-methyl-4-(3-methylthiophene-2-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology: In biological research, tert-butyl 2-methyl-4-(3-methylthiophene-2-carbonyl)piperazine-1-carboxylate is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties are leveraged to create products with specific functionalities.
Mechanism of Action
The mechanism by which tert-butyl 2-methyl-4-(3-methylthiophene-2-carbonyl)piperazine-1-carboxylate exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in drug development or chemical synthesis.
Comparison with Similar Compounds
Tert-butyl 2-methyl-4-(3-methylthiophene-2-carbonyl)piperazine-1-carboxylate: is structurally similar to other piperazine derivatives, such as piperazine-1-carboxylic acid tert-butyl ester and 2-methyl-4-(3-methylthiophene-2-carbonyl)piperazine .
Uniqueness: What sets this compound apart from its counterparts is its specific substitution pattern and the presence of the tert-butyl group, which enhances its stability and reactivity.
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Properties
IUPAC Name |
tert-butyl 2-methyl-4-(3-methylthiophene-2-carbonyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-11-6-9-22-13(11)14(19)17-7-8-18(12(2)10-17)15(20)21-16(3,4)5/h6,9,12H,7-8,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGFUUMSRPGNRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)C2=C(C=CS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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